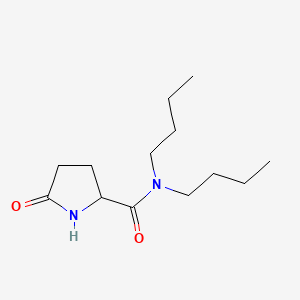
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.347 It is known for its unique structure, which includes a pyrrolidine ring substituted with dibutyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with dibutylamine and appropriate carboxylating agents. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide to facilitate the reaction . The process may also require the use of catalysts or specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts like palladium or nickel, along with appropriate solvents, are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N,N-Dibutyl-2-pyrrolidinecarboxamide
- N,N-Dibutyl-5-oxopyrrolidine-3-carboxamide
- N,N-Dibutyl-5-oxopyrrolidine-4-carboxamide
Comparison: N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ringThe presence of the carboxamide group at the 2-position, along with the dibutyl groups, enhances its reactivity and interaction with various reagents and biological targets .
Properties
CAS No. |
57632-65-2 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N,N-dibutyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-3-5-9-15(10-6-4-2)13(17)11-7-8-12(16)14-11/h11H,3-10H2,1-2H3,(H,14,16) |
InChI Key |
NDGMGZDZOXTYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















